3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
Description
This compound features a prop-2-enamide backbone substituted with a cyano group, a 1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl moiety, and a 4-ethoxyphenyl carbamate group. Its molecular formula is C₃₁H₂₆N₅O₂ (estimated based on structural analysis), with a molecular weight of approximately 508.58 g/mol.
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-2-34-25-12-10-24(11-13-25)30-27(33)22(16-28)15-23-19-32(18-20-7-4-3-5-8-20)31-26(23)21-9-6-14-29-17-21/h3-15,17,19H,2,18H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFOULHTDYWSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyrazol-4-yl group in the given compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
These groups are known to form strong interactions with various biological targets, potentially leading to changes in the function or activity of these targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These activities can lead to downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These effects are likely the result of the compound’s interaction with its biological targets.
Biological Activity
The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide (CAS No. 1006492-96-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.33 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings from Studies
- In vitro Studies : The compound demonstrated notable cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : IC50 values indicating effective inhibition of cell growth.
- Liver Cancer (HepG2) : Significant apoptosis induction observed in treated cells.
- In vivo Studies : Animal models have shown reduced tumor growth when treated with pyrazole derivatives, suggesting potential for therapeutic applications.
Anti-inflammatory Activity
The pyrazole moiety has also been associated with anti-inflammatory properties. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.
The mechanism by which these compounds exert their effects is believed to involve:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, affecting pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to cell death.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.88 | |
| Anticancer | HepG2 | 26 | |
| Anti-inflammatory | Various | Not specified |
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | Anticancer | 4.2 | |
| Compound B | Anti-inflammatory | Not specified | |
| Compound C | Anticancer | 0.98 |
Case Study 1: Efficacy Against Breast Cancer
A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells, revealing that the compound significantly inhibited cell growth at low concentrations. This suggests a promising avenue for developing new breast cancer therapeutics.
Case Study 2: In Vivo Tumor Reduction
Animal studies demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of cyanoenamide derivatives, which are often explored for their bioactivity (e.g., kinase or NLRP3 inflammasome inhibition). Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects :
- The ethoxyphenyl group in the target compound provides electron-donating properties, enhancing solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in ).
- Pyridin-3-yl in the target compound may engage in stronger hydrogen bonding versus thiophene (in ), favoring interactions with enzymatic active sites.
Rigid heterocycles (e.g., thiazole in ) may restrict conformational flexibility, affecting binding kinetics.
Biological Implications :
- WP1066 () demonstrates NLRP3 inhibitory activity, suggesting the target compound’s enamide core may share similar bioactivity. However, the ethoxyphenyl group could improve metabolic stability over WP1066’s phenylethyl substituent.
- Dichlorophenyl and nitro groups () are associated with increased cytotoxicity, whereas ethoxy groups may reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
